REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:13])=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:20](Br)[CH:21]=[CH2:22]>CC(C)=O>[CH2:22]([O:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:13])=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1)[CH:21]=[CH2:20] |f:1.2.3|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C(=CC(OC2=C1)=O)C
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
reagent
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The milky mixture was refluxed for sixteen hours with overhead stirring
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
Solids were washed once with reagent grade acetone (150 ml.)
|
Type
|
WASH
|
Details
|
the filtrate and wash
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness with a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC=C2C(=CC(OC2=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84.2 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |